molecular formula C14H22N2O2 B1444906 Tert-butyl 2-(aminomethyl)benzyl(methyl)carbamate CAS No. 443900-39-8

Tert-butyl 2-(aminomethyl)benzyl(methyl)carbamate

Cat. No.: B1444906
CAS No.: 443900-39-8
M. Wt: 250.34 g/mol
InChI Key: PDVNJUSGJBBXAH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)benzyl(methyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a benzyl moiety substituted with an aminomethyl group at the 2-position, and a methyl group on the carbamate nitrogen. This compound is widely utilized in medicinal chemistry and organic synthesis as an intermediate for constructing complex molecules, particularly in peptide mimetics and kinase inhibitors. Its Boc group provides stability during synthetic transformations, while the aminomethyl side chain enables further functionalization via alkylation or condensation reactions .

Properties

IUPAC Name

tert-butyl N-[[2-(aminomethyl)phenyl]methyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(4)10-12-8-6-5-7-11(12)9-15/h5-8H,9-10,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVNJUSGJBBXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthetic Route

Step Description Reagents and Conditions Outcome Yield
1 Formation of Mixed Acid Anhydride N-BOC-D-Serine + Isobutyl chlorocarbonate (i-BuOCOCl) with N-methylmorpholine (NMM) as acid binding agent in anhydrous ethyl acetate Mixed acid anhydride intermediate -
2 Condensation Reaction Addition of benzylamine (PhCH2NH2) solution dropwise to the mixed anhydride at -15 to -10 °C, then warming to 10-15 °C Formation of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate (Compound I) 90.2%

Detailed Conditions:

  • N-BOC-D-Serine (compound 6) is dissolved in anhydrous ethyl acetate and cooled to -10 °C.
  • N-methylmorpholine (NMM) and isobutyl chlorocarbonate are added dropwise, maintaining temperature between -15 and -10 °C for 2 hours.
  • Benzylamine dissolved in ethyl acetate is added dropwise, followed by warming to 10–15 °C and stirring for 2 hours.
  • The reaction mixture is worked up by phase separation, washing with dilute hydrochloric acid and brine, solvent evaporation under reduced pressure, and crystallization from hexane/ethyl acetate (8:1).

This process yields the target carbamate intermediate with high purity and a yield of approximately 90.2%.

Alkylation to Derive Further Intermediates

Following the formation of Compound I, a phase-transfer catalysis (PTC) alkylation is performed to further functionalize the molecule, which is crucial for subsequent drug synthesis steps.

Step Description Reagents and Conditions Outcome Yield
3 PTC Alkylation Compound I + Methyl sulfate + Potassium hydroxide (KOH) in ethyl acetate with tetrabutylammonium bromide (phase-transfer catalyst) Formation of (R)-2-(amino-Boc)-N-benzyl-3-methoxy propionamide (Compound 4) 95-97%

Detailed Conditions:

  • Compound I is dissolved in ethyl acetate with tetrabutylammonium bromide (0.025–0.2 molar ratio relative to Compound I) and methyl sulfate.
  • The mixture is stirred and heated until clear, then cooled below 10 °C.
  • A 50% KOH solution is added dropwise at -10 to 0 °C.
  • The reaction continues at 5–20 °C for completion.
  • The mixture is extracted with water, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate, and water.
  • Solvent evaporation and recrystallization from hexane yield the alkylated product with yields ranging from 95% to 97%.

Research Findings and Notes on Preparation

  • The use of N-BOC-D-Serine as the starting material provides stereochemical control, yielding the (R)-enantiomer of the carbamate intermediate.
  • The mixed acid anhydride formation with isobutyl chlorocarbonate is critical for activating the carboxyl group for efficient amide bond formation with benzylamine.
  • N-methylmorpholine acts as an acid scavenger, facilitating the formation of the acid anhydride and preventing side reactions.
  • The condensation reaction is optimally conducted in anhydrous ethyl acetate at low temperatures (-15 to 15 °C) to maximize yield and minimize by-products.
  • The phase-transfer catalyzed alkylation step employs tetrabutylammonium bromide to enhance the reaction rate and selectivity under mild conditions.
  • Methyl sulfate serves as an effective methylating agent to introduce the methoxy group, which is important for downstream synthetic transformations.
  • The overall synthetic route is scalable and provides high yields with good purity, suitable for pharmaceutical intermediate production.

Summary Table of Preparation Parameters

Parameter Value/Condition Notes
Starting Material N-BOC-D-Serine Chiral amino acid derivative
Activating Agent Isobutyl chlorocarbonate (i-BuOCOCl) Forms mixed acid anhydride
Acid Binding Agent N-methylmorpholine (NMM) Scavenges HCl
Solvent Anhydrous ethyl acetate Aprotic, low polarity
Temperature (Condensation) -15 to 15 °C Controls reaction rate and selectivity
Phase Transfer Catalyst Tetrabutylammonium bromide Enhances alkylation
Alkylating Agent Methyl sulfate Introduces methoxy group
Base for Alkylation 50% KOH solution Deprotonates intermediate
Yields 90.2% (condensation), 95-97% (alkylation) High efficiency

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)benzyl(methyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH

    Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4

    Substitution: RLi, RMgX, RCuLi, NaOCH3, RCOCl, RCHO, CH3I

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce primary amines .

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)benzyl(methyl)carbamate involves the formation of stable carbamate bonds. These bonds are resistant to hydrolysis under basic conditions but can be cleaved under acidic conditions. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Aminomethyl Substitution

  • Tert-butyl 3-(aminomethyl)benzylcarbamate (): The meta-substituted isomer exhibits distinct reactivity in Mannich reactions, yielding intermediates at 54–59% efficiency. The steric hindrance at the meta position may slow down nucleophilic attacks compared to the para isomer . Purity: 97% (QA-7866, ).
  • Tert-butyl 4-(aminomethyl)benzylcarbamate (): The para-substituted derivative shows higher reactivity in reductive amination with formaldehyde, likely due to improved electronic and steric accessibility .
Property 2-(Aminomethyl) 3-(Aminomethyl) 4-(Aminomethyl)
Substituent Position Ortho Meta Para
Typical Reaction Yield N/A 54–59% (Mannich) 54–59% (Mannich)
Purity (Catalog Data) N/A 97% N/A

Halogen-Substituted Derivatives

  • Tert-butyl (5-chloro-2-(2-ethoxyvinyl)benzyl)carbamate ():
    • The chlorine substituent enhances electrophilicity, facilitating Suzuki-Miyaura cross-coupling reactions with boronic esters (56.6% yield, ). The electron-withdrawing effect stabilizes intermediates during palladium-catalyzed coupling .
Property Chloro Derivative Iodo Derivative
Key Reactivity Suzuki coupling Amination
Catalyst System Pd(dba)₂, BINAP Not specified
Reported Yield 56.6% N/A

Cyclic and Aliphatic Substituents

  • Purity is 95% .
  • Tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate (QV-2725, ): Fluorine atoms increase metabolic stability and lipophilicity, making this derivative valuable in CNS-targeting drug candidates .
Property Cyclobutyl Difluoropiperidine
Substituent Effect Ring strain Enhanced lipophilicity
Purity 95% 95%

Biological Activity

Tert-butyl 2-(aminomethyl)benzyl(methyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of a tert-butyl group, an aminomethyl benzyl moiety, and a carbamate functional group. Its molecular formula is C13H18N2O2C_{13}H_{18}N_{2}O_{2}, and it has a CAS number of 443900-39-8. The structural representation can be summarized as follows:

  • Molecular Structure :
    • Functional Groups : Carbamate, Aminomethyl
    • Chemical Formula : C13H18N2O2C_{13}H_{18}N_{2}O_{2}

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. It is hypothesized to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It might interact with receptors involved in signal transduction, influencing cellular responses.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study evaluated the anti-inflammatory effects of various carbamate derivatives, including this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Potential :
    • Research focusing on the structure-activity relationship (SAR) of carbamates revealed that this compound exhibited cytotoxicity against several cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, highlighting its potential for further development as an anticancer drug .
  • Cholinesterase Inhibition :
    • The compound was also assessed for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Preliminary results showed moderate inhibition, which could have implications for neurodegenerative disorders .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound, a comparison with similar compounds is presented in the following table:

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAnti-inflammatory, AnticancerVariesModerate AChE inhibition
N-Methyl carbamate derivativesCholinesterase inhibition1.60-311.0Various substitutions affect potency
Ethyl carbamateNeurotoxic effectsN/AKnown for higher toxicity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 2-(aminomethyl)benzyl(methyl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving coupling reactions, catalytic systems, and protective group strategies. For example:

  • Step 1 : Palladium-catalyzed coupling (e.g., Pd₂(dba)₃ with BINAP ligand in toluene under nitrogen) to introduce pyrimidinyl or pyridinyl groups .
  • Step 2 : Reduction using Fe powder in NH₄Cl/ethanol to convert nitro to amino groups .
  • Step 3 : Deprotection with HCl/MeOH or K₂CO₃ to remove tert-butyl carbamate (Boc) groups .
  • Yield Optimization : Solvent selection (e.g., 1,4-dioxane/water for higher yields in Suzuki-Miyaura couplings) and stoichiometric ratios (e.g., 1:1.1 substrate/catalyst) are critical .

Q. How can researchers confirm the structural integrity of This compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F-NMR to verify substituent positions and Boc deprotection (e.g., loss of tert-butyl signals at δ ~1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for intermediates like C₁₃H₂₀N₂O₂ at m/z 236.31) .
  • Chromatography : TLC (e.g., Rf = 0.15 in 10% EtOAc/hexanes) and HPLC for purity assessment .

Q. What are the stability considerations for this compound during storage and reaction conditions?

  • Methodological Answer :

  • Storage : Stable at room temperature in inert, dry environments; avoid prolonged exposure to light or moisture to prevent Boc group hydrolysis .
  • Reactivity : Susceptible to strong acids/bases (e.g., HCl/MeOH for deprotection) and oxidizing agents. Monitor for decomposition via TLC or in situ FTIR .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized for enantioselectivity or regioselectivity?

  • Methodological Answer :

  • Catalyst Design : Use chiral ligands (e.g., Tp*Cu with BINAP) in asymmetric transformations to control stereochemistry .
  • Solvent Effects : Polar aprotic solvents (e.g., MTBE) enhance selectivity in carbene insertion reactions .
  • Kinetic Studies : Vary temperature (e.g., 25°C vs. 40°C) and monitor reaction progress via LC-MS to identify optimal conditions .

Q. What mechanistic insights exist for reactions involving This compound as a key intermediate?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated substrates (e.g., D₂O in hydrolysis) to track proton transfer steps in Boc deprotection .
  • Computational Modeling : DFT calculations to predict transition states in Pd-catalyzed coupling steps .
  • In Situ Spectroscopy : ReactIR to detect intermediates (e.g., nitroso or imine species) during reductions .

Q. How can researchers address challenges in isolating diastereomers or enantiomers of derivatives?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to resolve stereoisomers .
  • Crystallization : Diastereomeric salt formation (e.g., with tartaric acid) for enantiopure isolation .
  • Dynamic Resolution : Enzymatic or kinetic resolution during synthesis to favor one enantiomer .

Q. What strategies are effective for synthesizing derivatives with modified aryl or heteroaryl groups?

  • Methodological Answer :

  • Cross-Coupling : Suzuki-Miyaura (e.g., with thiophene- or furan-boronic acids) or Buchwald-Hartwig amination to introduce diverse substituents .
  • Protection/Deprotection : Sequential Boc and Fmoc strategies to avoid side reactions in multi-functional intermediates .
  • Table : Representative Derivatives and Yields:
DerivativeReaction ConditionsYieldReference
Thiophen-2-yl substitutedEA/MeOH (1:1), 20 h98%
Furan-3-yl substituted1,4-dioxane/H₂O (5:1), 24 h40%

Q. How can researchers mitigate side reactions during Boc deprotection or amine functionalization?

  • Methodological Answer :

  • Acid Selection : Use HCl in dioxane instead of TFA to minimize carbocation formation .
  • Temperature Control : Gradual warming (0°C → RT) to prevent exothermic decomposition .
  • Scavengers : Add triethylsilane to quench tert-butyl cations during deprotection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(aminomethyl)benzyl(methyl)carbamate
Reactant of Route 2
Tert-butyl 2-(aminomethyl)benzyl(methyl)carbamate

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